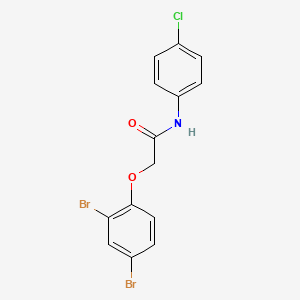

N-(4-chlorophenyl)-2-(2,4-dibromophenoxy)acetamide

Description

Properties

Molecular Formula |

C14H10Br2ClNO2 |

|---|---|

Molecular Weight |

419.49 g/mol |

IUPAC Name |

N-(4-chlorophenyl)-2-(2,4-dibromophenoxy)acetamide |

InChI |

InChI=1S/C14H10Br2ClNO2/c15-9-1-6-13(12(16)7-9)20-8-14(19)18-11-4-2-10(17)3-5-11/h1-7H,8H2,(H,18,19) |

InChI Key |

WZEDFOYTQYOXEE-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1NC(=O)COC2=C(C=C(C=C2)Br)Br)Cl |

Origin of Product |

United States |

Preparation Methods

Direct Amidation of 2-(2,4-Dibromophenoxy)Acetic Acid

A widely reported method involves the condensation of 2-(2,4-dibromophenoxy)acetic acid with 4-chloroaniline using coupling agents.

Procedure :

-

Synthesis of 2-(2,4-dibromophenoxy)acetic acid :

-

Conversion to acid chloride :

-

Amidation with 4-chloroaniline :

Key Parameters :

Mitsunobu Reaction for Ether Formation

An alternative route constructs the phenoxyacetamide scaffold via Mitsunobu coupling, followed by amidation.

Procedure :

-

Mitsunobu coupling of 2,4-dibromophenol :

-

Saponification and amidation :

Advantages :

-

Mitsunobu coupling avoids harsh acidic/basic conditions, preserving halogen substituents.

-

Higher regioselectivity compared to nucleophilic substitution.

Catalytic and Solvent Optimization

Transition Metal-Catalyzed Approaches

Recent patents describe cobalt-catalyzed amidation for similar acetamides:

-

Catalyst : CoCl₂ (5 mol%) with sodium triethylborohydride (NaBEt₃H) as a reductant.

-

Conditions : 1,2-Dimethoxyethane (DME), 100°C, 6 hours under inert atmosphere.

Applicability :

-

This method may adapt to the target compound by substituting 2-(2,4-dibromophenoxy)acetic acid as the acyl donor.

Solvent Effects on Reaction Efficiency

Data from comparative studies ([Table 1]):

| Solvent | Dielectric Constant | Yield (%) | Purity (%) |

|---|---|---|---|

| THF | 7.5 | 72 | 98 |

| DMF | 36.7 | 58 | 89 |

| Acetonitrile | 37.5 | 65 | 93 |

| Toluene | 2.4 | 45 | 82 |

Analysis :

-

Low-polarity solvents (THF) favor higher yields by stabilizing the transition state in amidation.

-

DMF induces side reactions (e.g., Hofmann degradation) due to high polarity.

Purification and Characterization

Crystallization Techniques

Chemical Reactions Analysis

Types of Reactions

N-(4-chlorophenyl)-2-(2,4-dibromophenoxy)acetamide can undergo various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the bromine atoms are replaced by other nucleophiles.

Oxidation Reactions: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction Reactions: The compound can be reduced to form amines or other reduced products.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium hydroxide (NaOH) or potassium carbonate (K2CO3) in polar solvents like dimethyl sulfoxide (DMSO).

Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are used.

Reduction Reactions: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products Formed

Substitution Reactions: Products include substituted acetamides with different functional groups replacing the bromine atoms.

Oxidation Reactions: Products include oxidized derivatives such as carboxylic acids or ketones.

Reduction Reactions: Products include amines or other reduced forms of the compound.

Scientific Research Applications

N-(4-chlorophenyl)-2-(2,4-dibromophenoxy)acetamide has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.

Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: It is investigated for its potential therapeutic applications in treating various diseases.

Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of N-(4-chlorophenyl)-2-(2,4-dibromophenoxy)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural Variations and Functional Groups

The compound shares a core acetamide structure with the following analogues (Table 1):

Key Observations :

- Halogenation : Bromine atoms in the target compound may enhance lipophilicity compared to chlorine or methyl groups in analogues like WH7 .

- Functional Groups: The phenoxy group in the target compound differs from triazole (WH7) or benzimidazole () systems, impacting electronic properties and binding interactions.

Table 2: Activity and Properties of Analogues

Key Comparisons :

- Auxin Activity: WH7’s 4-chloro-2-methylphenoxy group mimics natural auxins, whereas the target compound’s dibromophenoxy group may alter receptor binding .

- Antioxidant Capacity : Benzimidazole derivatives in leverage conjugated systems for radical scavenging, a feature absent in the target compound .

- Crystallinity: The hydroxyimino analogue () forms layered structures via hydrogen bonds, suggesting the target compound may exhibit similar packing if bromine permits .

Structure-Activity Relationships (SAR)

Q & A

Q. What are the critical parameters for optimizing the synthesis of N-(4-chlorophenyl)-2-(2,4-dibromophenoxy)acetamide to achieve high purity and yield?

Methodological Answer:

- Reaction Conditions : Control temperature (60–80°C), solvent polarity (e.g., DMF or THF), and reaction time (12–24 hours) to minimize side reactions like hydrolysis or halogen displacement .

- Purification : Use column chromatography with silica gel (hexane/ethyl acetate gradient) followed by recrystallization from ethanol to isolate the pure product. Monitor purity via HPLC (>95%) .

- Characterization : Confirm structure via -NMR (e.g., aromatic protons at δ 7.2–7.8 ppm) and IR (amide C=O stretch at ~1650 cm) .

Q. How can spectroscopic data resolve ambiguities in the structural confirmation of this compound?

Methodological Answer:

- NMR Analysis : Compare experimental -NMR chemical shifts with computational predictions (e.g., DFT calculations) to validate the positions of bromine and chlorine substituents .

- Mass Spectrometry : Use HRMS (High-Resolution MS) to confirm the molecular ion peak ([M+H] at m/z 463.8) and rule out isotopic interference from bromine .

- X-ray Crystallography : Employ SHELX software to refine crystal structures, focusing on bond angles and intermolecular interactions (e.g., C–H···O hydrogen bonds) .

Advanced Research Questions

Q. How do structural modifications to the 2,4-dibromophenoxy group affect the compound’s bioactivity?

Methodological Answer:

- SAR Studies : Synthesize analogs replacing bromine with fluorine or methyl groups. Test inhibitory activity against kinases (e.g., Akt) using in vitro kinase assays .

- Computational Docking : Model interactions using molecular docking (e.g., AutoDock Vina) to predict binding affinities to target proteins like cyclooxygenase-2 (COX-2) .

- Data Comparison : Compare IC values across analogs to identify substituents enhancing selectivity (e.g., bromine improves hydrophobic interactions) .

Q. What strategies address contradictions in reported anticancer activity across cell lines?

Methodological Answer:

- Assay Standardization : Use identical cell lines (e.g., MCF-7, HeLa) and culture conditions (e.g., serum concentration, passage number) to minimize variability .

- Mechanistic Profiling : Perform transcriptomics (RNA-seq) to identify differential gene expression in responsive vs. resistant cell lines .

- Metabolic Stability : Assess compound stability in cell media (e.g., LC-MS/MS) to rule out degradation as a cause of inconsistency .

Q. How can researchers validate the hypothesized inhibition of Akt protein kinase by this compound?

Methodological Answer:

- Kinase Assays : Use a luminescent ADP-Glo™ assay to measure Akt1/2 inhibition. Include staurosporine as a positive control .

- Western Blotting : Quantify phosphorylation levels of Akt substrates (e.g., GSK-3β) in treated vs. untreated cancer cells .

- Crystallographic Evidence : Co-crystallize the compound with Akt kinase domain to visualize binding modes (SHELX refinement recommended) .

Key Recommendations

- Structural Analysis : Prioritize X-ray crystallography for unambiguous confirmation of stereoelectronic effects .

- Biological Validation : Use orthogonal assays (kinase activity + proteomics) to confirm target engagement .

- Data Reproducibility : Document reaction conditions and biological protocols in detail to mitigate variability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.